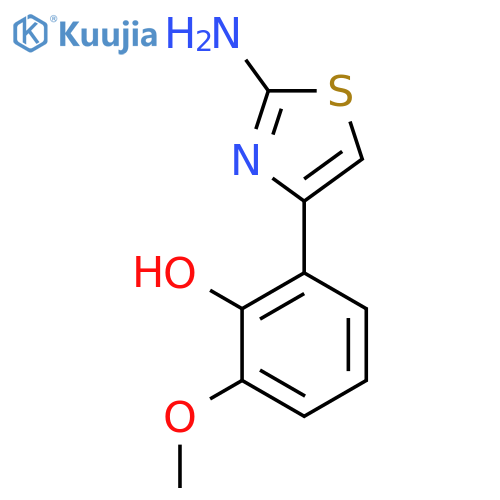Cas no 2229636-41-1 (2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol)

2229636-41-1 structure
商品名:2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol
- EN300-1795922
- 2229636-41-1
-
- インチ: 1S/C10H10N2O2S/c1-14-8-4-2-3-6(9(8)13)7-5-15-10(11)12-7/h2-5,13H,1H3,(H2,11,12)
- InChIKey: FVOWHQUWORBIBZ-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(=C1)C1C=CC=C(C=1O)OC
計算された属性
- せいみつぶんしりょう: 222.04629874g/mol
- どういたいしつりょう: 222.04629874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1795922-0.5g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1795922-0.1g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1795922-10g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 10g |
$5405.0 | 2023-09-19 | ||
| Enamine | EN300-1795922-10.0g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 10g |
$5405.0 | 2023-06-02 | ||
| Enamine | EN300-1795922-2.5g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1795922-5g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 5g |
$3645.0 | 2023-09-19 | ||
| Enamine | EN300-1795922-1.0g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1795922-0.05g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1795922-5.0g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1795922-0.25g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 0.25g |
$1156.0 | 2023-09-19 |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol 関連文献
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
2229636-41-1 (2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol) 関連製品
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 4770-00-7(3-cyano-4-nitroindole)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
